L-Tyrosine, L-tryptophyl-L-arginyl-
Description
L-Tyrosine is a non-essential, proteinogenic amino acid that serves as a precursor for critical neurotransmitters (dopamine, norepinephrine) and hormones (thyroxine, melanin) . It is synthesized in vivo from L-phenylalanine via phenylalanine hydroxylase and plays roles in stress adaptation, cognitive function, and metabolic regulation . Clinically, it is used in dietary supplements to support mental performance and thyroid health, though efficacy varies across studies .
L-Tryptophyl-L-arginyl- refers to a dipeptide sequence comprising L-tryptophan (an essential amino acid) and L-arginine (a semi-essential amino acid). Peptides containing these residues are often investigated for their bioactive properties, such as antimicrobial or fluorescent applications .
Properties
CAS No. |
160248-31-7 |
|---|---|
Molecular Formula |
C26H33N7O5 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H33N7O5/c27-19(13-16-14-31-20-5-2-1-4-18(16)20)23(35)32-21(6-3-11-30-26(28)29)24(36)33-22(25(37)38)12-15-7-9-17(34)10-8-15/h1-2,4-5,7-10,14,19,21-22,31,34H,3,6,11-13,27H2,(H,32,35)(H,33,36)(H,37,38)(H4,28,29,30)/t19-,21-,22-/m0/s1 |
InChI Key |
HQVKQINPFOCIIV-BVSLBCMMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-tryptophyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like L-Tyrosine, L-tryptophyl-L-arginyl- often employs large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, L-tryptophyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the imine groups in the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Substituted peptides with modified functional groups.
Scientific Research Applications
L-Tyrosine, L-tryptophyl-L-arginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a precursor for neurotransmitter synthesis.
Industry: Utilized in the production of peptide-based drugs and supplements.
Mechanism of Action
The mechanism of action of L-Tyrosine, L-tryptophyl-L-arginyl- involves its interaction with various molecular targets and pathways:
Neurotransmitter Synthesis: L-tyrosine and L-tryptophan serve as precursors for dopamine, norepinephrine, and serotonin.
Nitric Oxide Production: L-arginine is a substrate for nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule.
Protein Synthesis: The peptide can be incorporated into proteins, affecting their structure and function.
Comparison with Similar Compounds
Table 1: Key Properties of L-Tyrosine and Related Compounds
Research Findings and Contradictions
- Positive Outcomes: L-Tyrosine upregulated STAR, CYP11A1, and 3B-HSD genes in rabbit testes, enhancing testosterone production .
- Negative or Inconclusive Results: No improvement in skeletal muscle integrity or mechanical properties was observed in mice fed 2% L-tyrosine, questioning its efficacy for neuromuscular disorders .
Data Tables
Table 2: Comparative Efficacy in Selected Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
